molecular formula C29H20ClN7O11S3 B1662426 Cibacron Blue CAS No. 84166-13-2

Cibacron Blue

Cat. No.: B1662426
CAS No.: 84166-13-2
M. Wt: 774.2 g/mol
InChI Key: YKCWQPZFAFZLBI-UHFFFAOYSA-N
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Description

Cibacron Blue F3GA (C.I. Reactive Blue 2) is a sulfonated polyaromatic triazine dye widely utilized in biochemistry and molecular biology due to its structural resemblance to nucleotide cofactors (e.g., NAD⁺, ATP) . Its anthraquinone core, disulfophenyl-triazine moiety, and multiple sulfonate groups enable selective interactions with nucleotide-binding proteins, including kinases, dehydrogenases, and polymerases . Applications span affinity chromatography (e.g., purification of DNA antibodies, dehydrogenases, and serum albumin) , enzyme inhibition studies (e.g., RNA polymerase inhibition) , and modulation of ligand-gated ion channels (e.g., P2X receptors) .

Properties

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCWQPZFAFZLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233085
Record name 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84166-13-2
Record name Cibacron blue 3GA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cibacron Blue
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo-
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Preparation Methods

Chemical Synthesis of Cibacron Blue

This compound F3G-A (CAS 84166-13-2) is synthesized through a multi-step nucleophilic substitution pathway, as detailed in studies leveraging bromaminic acid as a precursor. The synthesis involves three consecutive reactions designed to build the dye’s complex structure, which includes anthraquinone, triazine, and sulfonated phenyl moieties.

Stepwise Synthesis Pathway

The first step involves a copper-mediated nucleophilic substitution between bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and 2,5-diaminobenzenesulfonic acid. This reaction yields an intermediate compound, 1-amino-4-((4-amino-3-sulfophenyl)amino)-anthraquinone-2-sulfonic acid. Subsequent steps include:

  • Reaction with cyanuric chloride : The intermediate undergoes nucleophilic addition to cyanuric chloride, introducing a triazine ring.
  • Substitution with orthanilic acid : A final substitution step attaches orthanilic acid (2-aminobenzenesulfonic acid) to the triazine ring, completing the this compound structure.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Temperature : Elevated temperatures (>60°C) accelerate reaction rates but risk side reactions.
  • Solvent system : Aqueous environments with ethanol additives improve solubility of intermediates.
  • Catalysts : Copper ions facilitate the initial substitution, achieving >80% conversion efficiency.
Table 1: Optimal Conditions for this compound Synthesis
Parameter Optimal Value Impact on Yield
Temperature 60–70°C Maximizes rate without degradation
Reaction Time 4–6 hours Ensures complete substitution
Molar Ratio (Bromaminic acid : Diaminobenzenesulfonic acid) 1:1.2 Prevents excess reagent accumulation
Catalyst Concentration 0.1 M Cu²⁺ Enhances nucleophilic substitution

Large-Scale Production and Cost Efficiency

Industrial-scale preparation of this compound derivatives, such as this compound F3G-A-polyethylene glycol (PEG), requires modifications to laboratory protocols. Studies demonstrate that scaling the reaction to produce kilogram quantities necessitates precise control over mixing and heat transfer.

PEG Conjugation

The dye is covalently linked to PEG through reactive triazine groups, enabling its use in aqueous two-phase systems for protein extraction. Key findings include:

  • Binding efficiency : Over 30% of the dye binds to PEG under optimized conditions.
  • Additives : Sodium sulfate (0.5 M) and ethanol (20% v/v) enhance phase separation and dye-polymer interaction.

Economic Considerations

Large-scale processes reduce costs by:

  • Recycling unreacted PEG via ultrafiltration.
  • Utilizing low-cost neutral salts (e.g., Na₂SO₄) to precipitate byproducts.

Functionalization for Chromatographic Applications

This compound’s utility in affinity chromatography relies on its immobilization onto solid supports. Two principal methods dominate:

Agarose-Based Immobilization

Affi-Gel® Blue (Bio-Rad), a commercial matrix, couples this compound to crosslinked agarose (Bio-Gel A-5m). The process involves:

  • Activation : Epichlorohydrin or divinyl sulfone activates agarose hydroxyl groups.
  • Coupling : The dye’s sulfonate groups react with activated agarose at pH 10–11, achieving ligand densities of 2–5 µmol/mL.
Table 2: Properties of Affi-Gel® Blue
Property Value
Particle Size 50–300 µm
Binding Capacity (BSA) 11 mg/mL
Operating pH Range 4–10
Flow Rate 15–25 cm/hr

Glass Surface Immobilization

Alternative matrices like glycerolpropyl-glass offer mechanical stability for high-pressure systems. The immobilization protocol includes:

  • Silane functionalization : Treating glass with γ-glycidoxypropyltrimethoxysilane creates epoxy groups for dye attachment.
  • Binding kinetics : Dissociation constants (Kd) for lactate dehydrogenase approximate 2.53 µM, mirroring solution-phase interactions.

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency in this compound preparations.

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Aqueous solutions exhibit λmax at 602 nm, with molar extinction coefficients (ε) of 1.3 × 10⁴ M⁻¹cm⁻¹.
  • Fluorescence : Quenching upon protein binding provides a rapid purity assessment.

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted intermediates, with purity >95% required for affinity applications.

Chemical Reactions Analysis

Types of Reactions

Cibacron Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in research and industry.

Scientific Research Applications

Affinity Chromatography

Cibacron Blue 3GA is predominantly utilized as a ligand in affinity chromatography. This technique allows for the selective purification of proteins based on their specific interactions with the dye.

Mechanism of Binding

The binding mechanism involves the interaction of this compound with protein sites that are structurally similar to natural ligands. Studies have shown that this compound binds effectively to various proteins, including enzymes and serum albumins, leveraging electrostatic interactions between the dye's sulfonic groups and basic amino acids in target proteins .

Case Studies

  • Purification of Interferons : Research demonstrated successful separation of mammalian fibroblast interferons using this compound 3GA as a ligand. The method proved effective for both crude and purified interferons, showcasing the dye's utility in isolating biologically significant proteins .
  • Isolation of Bovine Lactoferrin : Another study highlighted the strong interaction between immobilized this compound 3GA and bovine lactoferrin, emphasizing its potential in extracting immunologically important proteins from complex biological matrices .

Development of Engineered Microspheres

Recent advancements have seen the incorporation of this compound into engineered microspheres for enhanced stability and performance in fluidized-bed systems.

Engineered Microsphere Agarose (EMA)

Researchers created a composite material by combining this compound 3GA with agarose and ferromagnetic particles. This engineered microsphere exhibited improved adsorption stability, making it suitable for various chromatographic applications .

Molecularly Imprinted Membranes

This compound has also been integrated into molecularly imprinted membranes to selectively bind specific enzymes, such as amylase. This application enhances enzyme activity by providing a tailored environment for substrate interaction .

Magnetic Silica Particles

In another innovative application, this compound was utilized to modify magnetic silica particles, facilitating protein purification through magnetic separation techniques. This approach combines the advantages of magnetic responsiveness with selective protein binding capabilities .

Comparative Performance Analysis

A comparative analysis of different methods utilizing this compound reveals its effectiveness across various applications:

Application AreaMethodologyKey Findings
Affinity ChromatographyUse as a ligand for protein purificationHigh selectivity for interferons and lactoferrin
Engineered MicrospheresCombined with agarose and magnetic particlesEnhanced stability in fluidized-bed systems
Molecular ImprintingIncorporated into membranes for enzyme bindingImproved enzyme activity through selective binding
Magnetic SeparationModified silica particlesEfficient protein purification using magnetic fields

Mechanism of Action

Cibacron Blue exerts its effects through its ability to bind to nucleotide-binding sites on proteins. The dye’s structure allows it to interact with various proteins through hydrophobic, electrostatic, charge-transfer, and hydrogen-bonding interactions. This binding can inhibit or alter the activity of the target proteins, making it useful in various biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cibacron Blue belongs to a class of sulfonated aromatic dyes with diverse biological activities. Key analogues include:

Compound Structural Features Primary Targets/Applications Key Differences from this compound
Suramin Polysulfonated naphthylurea P2X receptors, pyruvate kinases Broad-spectrum P2X antagonism; lacks triazine group .
PPADS Pyridoxal-5-phosphate derivative P2X receptors (P2X1, P2X2, P2X3) Irreversible antagonism; no allosteric modulation .
Trypan Blue Disulfonated azo dye Pyruvate kinases, CDCP1 phosphorylation Less specific; primarily used in histology .
Reactive Orange Anthraquinone sulfonate Non-P2X applications (e.g., textiles) No P2X3 receptor modulation .
Acid Blue 120/129 Anthraquinone-triazine sulfonates Pyruvate kinases, affinity chromatography Similar substructure but lower binding efficiency .

Mechanistic Differences in Protein/Receptor Interactions

  • P2X Receptor Modulation :

    • This compound : Acts as an allosteric modulator for P2X3 and P2X4 receptors, enhancing ATP potency (3–7-fold) and accelerating receptor resensitization . Biphasic effects (potentiation at low μM, inhibition at high μM) observed in P2X2/3 heteromers .
    • Suramin : Broad P2X antagonism (IC₅₀ ≈ 0.5 mM for P2X4) without potentiation ; inhibits CDCP1 phosphorylation via polysulfonate interactions .
    • Zn²⁺ : Mimics this compound’s allosteric effects on P2X4 but with lower potency .
  • Enzyme Inhibition: this compound: Noncompetitive inhibition of Azotobacter vinelandii RNA polymerase (IC₅₀ ≈ 8 μM), targeting the dinucleotide fold . Binds glutathione transferase (GST) via anthraquinone-sulfonate interactions (Kd ≈ nM range) . Suramin/Trypan Blue: Inhibit pyruvate kinases by occupying adenosine-binding pockets, unlike this compound’s triazine-mediated binding .
  • Affinity Chromatography: this compound: Efficient for albumin removal (90% binding efficiency) and dehydrogenase purification (e.g., 23.2-fold purification of glucose-6-phosphate dehydrogenase) . KE-3B艳红 (KE-3B Brilliant Red): Superior specificity for glucose-6-phosphate dehydrogenase (66% activity recovery vs. 30.8% for this compound with ethanol dehydrogenase) .

Pharmacological and Biochemical Specificity

  • Allosteric vs. Competitive Binding: this compound’s noncompetitive inhibition of RNA polymerase contrasts with rifampicin’s competitive mechanism .
  • Structural Determinants of Binding: The anthraquinone moiety of this compound mediates van der Waals contacts with GST (Phe9, Tyr109) and ionic interactions with Arg14 . Acid Blue dyes lack the triazine group, reducing affinity for nucleotide-binding proteins .

Limitations and Alternatives

  • Partial Specificity : this compound’s broad reactivity limits resolution in complex mixtures (e.g., co-purification of albumin with target proteins) .
  • Alternatives : KE-3B Brilliant Red or Reactive Orange for dehydrogenase purification; Suramin for pyruvate kinase inhibition .

Biological Activity

Cibacron Blue, specifically this compound F3GA, is a triazine dye widely recognized for its applications in biochemistry and molecular biology, particularly as an affinity ligand in chromatography. Its biological activity has been the subject of various studies that highlight its interactions with proteins, enzymes, and even its potential therapeutic effects.

Chemical Structure and Properties

This compound F3GA is structurally similar to naturally occurring nucleoside phosphates, which allows it to mimic biological molecules such as ATP and NADH. This structural similarity enables this compound to interact with various enzymes and receptors, making it a valuable tool in biochemical research.

Affinity Chromatography Applications

This compound is extensively used in affinity chromatography for the purification of proteins. Its ability to bind specifically to certain proteins allows researchers to isolate these biomolecules effectively. The following table summarizes some key findings related to the use of this compound in protein purification:

Protein Source Binding Mechanism Reference
InterferonsMammalian fibroblastsElectrostatic interactions
Bovine lactoferrinColostral milkElectrostatic forces
Aldehyde dehydrogenasesMycobacterium tuberculosisNucleoside binding specificity

Case Studies on Biological Activity

  • Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) :
    A study demonstrated that this compound F3GA reduced the minimum inhibitory concentration (MIC) of oxacillin against MRSA. This effect was not seen with methicillin-sensitive strains, indicating a unique mechanism of action that does not involve traditional resistance factors like mecA or autolysins. The precise target of this compound in MRSA remains unidentified, suggesting further investigation is warranted .
  • Biocompatibility in Biomaterials :
    Research involving this compound-agarose as a biomaterial for microencapsulation showed that while fibrotic overgrowth occurred with both this compound-agarose and plain agarose, the presence of Cibacron did not significantly reduce this overgrowth compared to agarose alone. This suggests that while this compound may have beneficial properties in certain contexts, its effectiveness in reducing fibrotic responses may be limited .
  • Protein-Ligand Interactions :
    Studies have indicated that this compound can effectively interact with various proteins through hydrophobic interactions and ionic bonds. For example, the binding of lactoferrin to this compound was attributed to electrostatic interactions between the dye's sulfonic groups and the protein's basic side chains . This interaction is significant for applications in immunological research and protein purification.

This compound exhibits its biological activity primarily through:

  • Mimicking Nucleotide Structures : By resembling ATP and NADH, it can bind to nucleotide-binding sites on enzymes.
  • Electrostatic Interactions : These interactions facilitate binding to proteins with complementary charge distributions.
  • Hydrophobic Interactions : These are crucial at lower pH levels, enhancing the stability of dye-protein complexes.

Q & A

Q. How does Cibacron Blue function in affinity chromatography for protein purification?

this compound is widely used as a dye-ligand in affinity chromatography due to its structural mimicry of nucleotide cofactors (e.g., NAD⁺). Proteins with dinucleotide-binding domains, such as dehydrogenases and kinases, bind reversibly to the dye via hydrophobic and ionic interactions. For example, human serum albumin (HSA) binds to this compound through domain-specific interactions, enabling its purification using protocols optimized for pH (6–8) and ionic strength (0.1–0.5 M NaCl) . The dye is covalently immobilized on agarose or polyamide matrices, achieving ligand densities of 2–6 µmol/mL resin . Methodological validation includes SDS-PAGE, isoelectric focusing, and circular dichroism (CD) to confirm binding specificity .

Q. What experimental methods are used to quantify this compound-protein interactions?

Spectrophotometric titration is a key method for analyzing dye-protein binding. For instance, difference spectral titrations of lactate dehydrogenase (LDH) with this compound F3GA revealed affinity constants (Kd) in the micromolar range, correlating with NAD⁺ binding sites . Advanced techniques like induced circular dichroism (ICD) can map secondary ligand-binding sites on multi-domain proteins (e.g., HSA domains I, II, and III) . Researchers must account for dye purity, as meta-substituted isomers in commercial preparations may reduce binding efficacy for specific enzymes like alcohol dehydrogenase (ADH) .

Q. How is this compound applied in albumin purification protocols?

Immobilized this compound 3G-A resin (6% cross-linked agarose) is used to purify albumin via affinity chromatography. Key steps include:

  • Equilibration with low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.4).
  • Sample loading and washing to remove unbound proteins.
  • Elution using 1.5 M NaCl or competitive ligands (e.g., NADH for dehydrogenases). Validation involves SDS-PAGE and mass spectrometry to confirm purity . Acid hydration of polyamide membranes increases dye-ligand content (42.5 µmol/g vs. 35.8 µmol/g without hydration), enhancing albumin binding capacity .

Advanced Research Questions

Q. How can experimental design optimize this compound-mediated dye degradation in environmental studies?

Factorial designs (e.g., 2³ full factorial) are critical for identifying significant parameters in enzymatic degradation. For Coprinus cinereus-mediated this compound discoloration, temperature (37°C) was the dominant factor (p < 0.05), while pH (7) and biomass (0.1 mg/mL) showed no individual significance. Interaction effects between factors, however, significantly impacted degradation efficiency. Future studies should integrate nutrient variables (e.g., nitrogen sources) and hybrid physicochemical models .

Q. What structural features of this compound derivatives influence their inhibitory activity?

this compound inhibits human hematopoietic prostaglandin D synthase (H-PGDS) with an IC₅₀ of 44 nM. Derivatives lacking the sulfonamide group (e.g., PGD-042) show 100-fold reduced activity, highlighting the importance of this moiety for binding. Co-crystallization studies (hanging-drop vapor diffusion) and X-ray diffraction (2.0 Å resolution) revealed steric clashes in derivative-enzyme complexes, guiding structure-activity relationship (SAR) models .

Q. How does this compound modulate P2X receptor activity in nociception studies?

this compound acts as a biphasic allosteric modulator of rat P2X3 and P2X2/3 receptors. At low concentrations (0.3–10 µM), it enhances BzATP-induced calcium flux (EC₅₀ = 580 nM) by increasing agonist potency. At >30 µM, it antagonizes receptor activation. In vivo, intradermal co-administration with BzATP (30 nmol/paw) amplifies nociceptive behavior, validated via dose-response curves and formalin tests. Researchers must control local concentrations to avoid paradoxical effects .

Q. How can contradictory data on enzyme binding to this compound be resolved?

Discrepancies in enzyme-dye binding (e.g., ADH binding to Blue Sepharose CL6B but not Serva-sourced this compound) arise from dye isomer heterogeneity. Meta-substituted isomers lack affinity for ADH, whereas ortho-substituted isomers in commercial resins enable binding. Methodological fixes include:

  • Validating dye-ligand purity via HPLC.
  • Using standardized resins (e.g., Blue Sepharose) for reproducibility .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacological effects?

Dose-response studies require non-linear regression models (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values. For biphasic effects (e.g., P2X2/3 modulation), two-site binding models or Schild regression are used. In nociception assays, ANOVA with post-hoc tests (e.g., Tukey’s) validates significance (p < 0.05) between treatment groups .

Q. Tables

Application Key Parameters References
Albumin purificationLigand density: 2–6 µmol/mL resin; Elution: 1.5 M NaCl
Enzyme inhibition (H-PGDS)IC₅₀: 44 nM; Structural requirement: Sulfonamide group
P2X receptor modulationEffective concentration: 0.3–10 µM; Antagonism at >30 µM
Dye degradation optimizationOptimal conditions: 37°C, pH 7, 0.1 mg/mL biomass

Retrosynthesis Analysis

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Feasible Synthetic Routes

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